molecular formula C14H21N B1466451 (3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine CAS No. 1503418-24-3

(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine

Cat. No. B1466451
CAS RN: 1503418-24-3
M. Wt: 203.32 g/mol
InChI Key: QUBPSXXCFXMWFN-UHFFFAOYSA-N
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Description

“(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine” is a chemical compound with the molecular formula C14H21N . It contains a cyclobutyl ring, which is a type of cycloalkane, and an amine functional group. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share structural similarities with “(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine”, have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds could be used to treat conditions characterized by inflammation, such as arthritis or asthma .

Anticancer Potential

The structural framework of indole is present in many compounds with anticancer activities. Derivatives of “(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine” could be synthesized and screened for their ability to inhibit the growth of cancer cells .

Antioxidant Effects

Compounds with an indole nucleus, like the one , often display antioxidant properties. They can neutralize free radicals and may be useful in preventing oxidative stress-related diseases .

Antimicrobial and Antitubercular Activities

Indole derivatives have been shown to possess antimicrobial and antitubercular activities. This makes them valuable in the research for new treatments against resistant strains of bacteria and tuberculosis .

Aggregation-Induced Emission (AIE)

The tolyl-substituted derivatives are known for their unique photophysical property called aggregation-induced emission . This property is significant in the development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Organic Electronics

Silole derivatives, which are structurally related to the compound , have applications in organic electronics due to their high electron affinities and mobilities. They are used in organic solar cells, organic field-effect transistors (OFETs), and as chemical sensors .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. Research into similar compounds could lead to the development of new agrochemicals that enhance crop yields .

properties

IUPAC Name

[3,3-dimethyl-1-(4-methylphenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-4-6-12(7-5-11)14(10-15)8-13(2,3)9-14/h4-7H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBPSXXCFXMWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C2)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine
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Reactant of Route 6
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine

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